molecular formula C18H24O3 B1208326 6beta-Hydroxyestr-4-ene-3,17-dione CAS No. 5949-49-5

6beta-Hydroxyestr-4-ene-3,17-dione

Cat. No.: B1208326
CAS No.: 5949-49-5
M. Wt: 288.4 g/mol
InChI Key: FCGVJIQPGVYHQN-QRJTWQJVSA-N
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Description

6beta-Hydroxyestr-4-ene-3,17-dione is a steroidal compound with the molecular formula C18H24O3 It is a derivative of estrane and features a hydroxyl group at the 6-beta position

Scientific Research Applications

6beta-Hydroxyestr-4-ene-3,17-dione has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.

    Biology: The compound is used to study the metabolic pathways of steroid hormones.

    Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active steroids.

    Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of more complex molecules.

Future Directions

The future directions for research on 6beta-Hydroxyestr-4-ene-3,17-dione could involve further exploration of its synthesis, especially through biotransformation methods . Additionally, its potential applications in pharmaceuticals and its mechanism of action could be areas of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This can be achieved through microbial transformation using species such as Fusarium culmorum, which hydroxylates the substrate at the 6-beta position . The reaction conditions often include an aqueous medium and controlled temperature to optimize the yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to enhance the efficiency and selectivity of the hydroxylation reaction. The product is then purified through various chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 6beta-Hydroxyestr-4-ene-3,17-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-beta position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form 6beta-hydroxyestr-4-ene-3,17-diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: 6beta-Ketoestr-4-ene-3,17-dione.

    Reduction: 6beta-Hydroxyestr-4-ene-3,17-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    6beta-Hydroxyandrost-4-ene-3,17-dione: Similar in structure but differs in the parent steroid backbone.

    6beta-Hydroxycortisol: Another hydroxylated steroid with different biological activity.

    7beta-Hydroxyandrost-4-ene-3,17-dione: Hydroxylated at a different position, leading to distinct properties.

Uniqueness: 6beta-Hydroxyestr-4-ene-3,17-dione is unique due to its specific hydroxylation pattern and its derivation from estrane. This structural uniqueness imparts distinct biological activities and potential therapeutic applications compared to other hydroxylated steroids.

Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGVJIQPGVYHQN-QRJTWQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974893
Record name 6-Hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-49-5
Record name 6beta-Hydroxyestr-4-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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